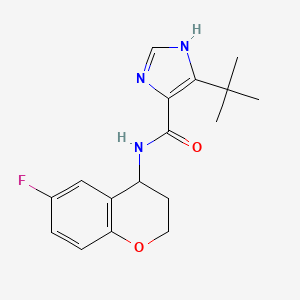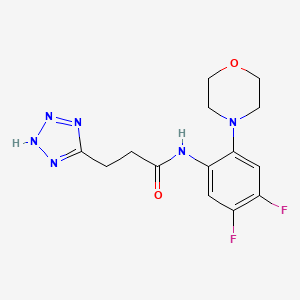
5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide, also known as Compound 1, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of imidazole-based compounds and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 involves the inhibition of certain enzymes that are involved in the development of cancer. Specifically, the compound has been shown to inhibit the activity of enzymes that are involved in the regulation of cell growth and division. By inhibiting these enzymes, 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 has a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 in lab experiments is that it has shown promising results in inhibiting the activity of certain enzymes that are involved in the development of cancer. Additionally, the compound has been shown to have low toxicity, which is important for its potential use as a therapeutic agent. However, one limitation of using 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1. One area of research could focus on the optimization of the compound's structure to improve its selectivity and potency. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential therapeutic applications. Finally, preclinical studies could be conducted to evaluate the safety and efficacy of 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 in animal models of cancer.
Synthesis Methods
The synthesis of 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 8-fluoro-3,4-dihydro-2H-chromen-4-amine, which is then reacted with tert-butyl isocyanate to form the tert-butyl carbamate derivative. This derivative is then reacted with imidazole-4-carboxylic acid to form 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1.
Scientific Research Applications
5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes that are involved in the development of cancer. Studies have shown that 5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide 1 can selectively inhibit the activity of these enzymes, which may lead to the development of new cancer treatments.
properties
IUPAC Name |
5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)15-13(19-9-20-15)16(22)21-12-7-8-23-14-10(12)5-4-6-11(14)18/h4-6,9,12H,7-8H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRTULYOBFXVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)NC2CCOC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)

![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)
![Methyl 4-[3-methyl-4-[(2-methyloxolan-3-yl)methyl]piperazin-1-yl]benzoate](/img/structure/B7436792.png)